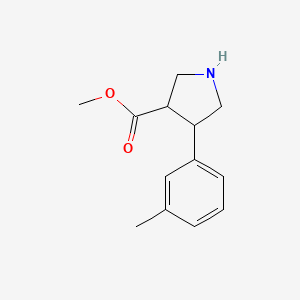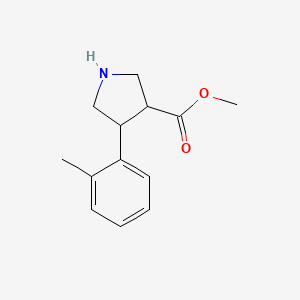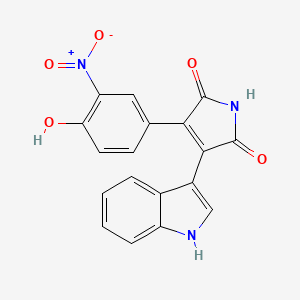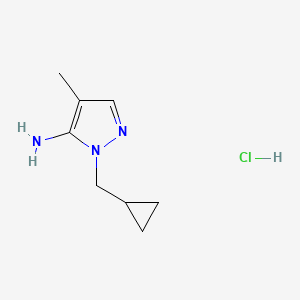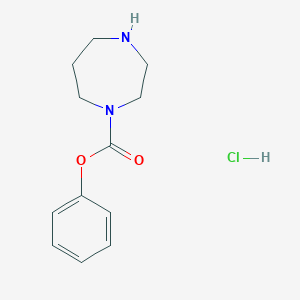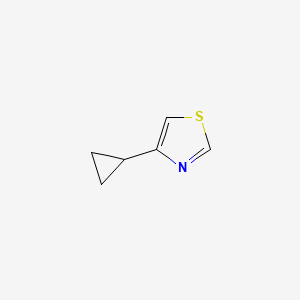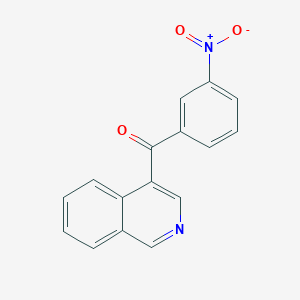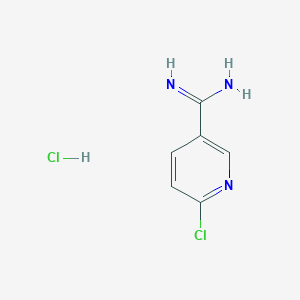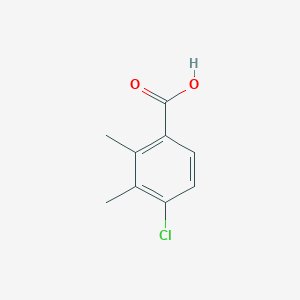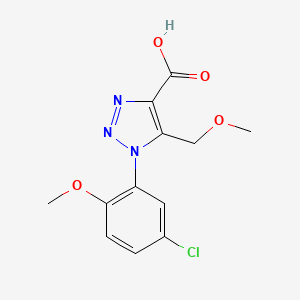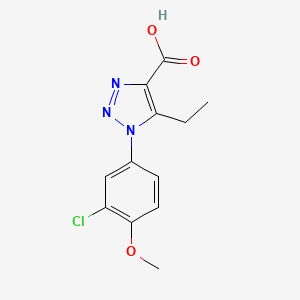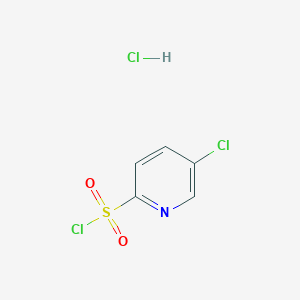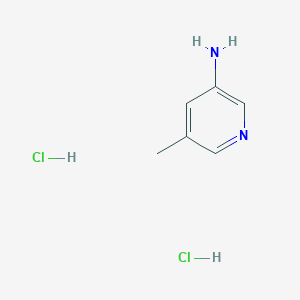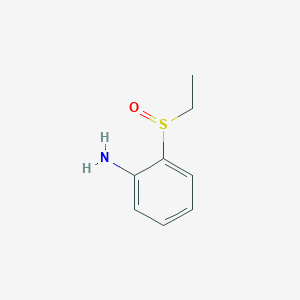
2-(Ethanesulfinyl)aniline
Descripción general
Descripción
2-(Ethanesulfinyl)aniline is an organic compound with the molecular formula C8H11NOS . It is used for research purposes .
Synthesis Analysis
The synthesis of aniline compounds, including 2-(Ethanesulfinyl)aniline, often involves the nitration-reduction pathway . This method involves replacing a carbon-hydrogen (C–H) bond in a benzene ring with a carbon-nitrogen (C–N) bond, thus producing the nitrogenated aromatic framework of an aniline . Another method involves the polymerization of aniline derivatives .Molecular Structure Analysis
The molecular structure of 2-(Ethanesulfinyl)aniline consists of an aniline group (a benzene ring with a nitrogen atom attached) and an ethanesulfinyl group .Chemical Reactions Analysis
Aniline compounds are highly reactive and are often used in electrophilic aromatic substitution reactions . They are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers .Physical And Chemical Properties Analysis
Aniline compounds, including 2-(Ethanesulfinyl)aniline, are known for their unique properties such as redox activity, acid-base properties, electronic and ionic conductivity, and high general and thermal stability . They are slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether .Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
- Aniline derivatives, such as 2-(Trimethylsilyl)ethanesulfonyl amide, have been used as ammonia equivalents for the palladium-catalyzed amination of aryl halides, facilitating the preparation of anilines and anilines with sensitive functional groups (Prakash Anjanappa et al., 2008).
- The development of novel protecting groups for aniline that can be deprotected by a radical reaction, such as 2-(phenylseleno)ethanesulfon-anilide, highlights an approach to chemoselective deprotection and stability under various conditions (N. Kihara et al., 2016).
Materials Science and Nanotechnology
- Aniline oxidation and polymerization have been extensively studied for the synthesis of polyaniline nanocomposites and nanotubes, offering insights into the conductive properties of these materials and their potential applications in nanotechnology and materials science (H. Sawada et al., 2011; J. Stejskal et al., 2006).
- The influence of chain length of alkanethiols in self-assembled submonolayers on the electrochemical response of aromatic amine mixtures underscores the importance of molecular structure in enhancing the selectivity and resolution of electrochemical analysis (Idania Carrillo et al., 2008).
Environmental Chemistry and Sensing
- Polyaniline coated mercury film electrodes for voltammetric analysis of metals in water demonstrate the application of aniline derivatives in developing sensors for environmental monitoring (D. Fungaro, 2001).
- The inductive effect on the pK(a) of poly(aniline) for nonenzymatic glucose sensors highlights the potential of aniline-based polymers in biosensing applications, offering a new strategy for producing active sensing elements (E. Shoji & M. Freund, 2001).
Safety And Hazards
Aniline compounds are considered hazardous. They are toxic if swallowed, in contact with skin, or if inhaled . They may cause an allergic skin reaction, serious eye damage, and are suspected of causing genetic defects and cancer . They also cause damage to organs through prolonged or repeated exposure .
Direcciones Futuras
The scientific world is interested in utilizing aniline compounds in a wide variety of applications. As we have stepped into the twenty-first century, polyaniline, substituted polyanilines, and their blends and composites are renowned for their versatility . The wide application potentials of substituted polyanilines and their blends and composites in diverse fields such as in sensors, electrochromic display devices, solar cells, supercapacitors, batteries, semiconductors, and anticorrosion materials, and in a variety of biological applications, have been highlighted .
Propiedades
IUPAC Name |
2-ethylsulfinylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-2-11(10)8-6-4-3-5-7(8)9/h3-6H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITROMZTFGRJFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethanesulfinyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



